molecular formula C10H14FN B2747272 (2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine CAS No. 2248172-63-4

(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B2747272
CAS No.: 2248172-63-4
M. Wt: 167.227
InChI Key: AROZDPHXOAMLPC-QMMMGPOBSA-N
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Description

(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine is a chiral, fluorinated organic compound belonging to the amine chemical class. It features a 2-fluorophenyl group attached to a propan-1-amine backbone with a methyl substituent at the 2-position, presenting the (S) enantiomer. The integration of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry, as it can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . As a building block, this compound is valuable for the synthesis of more complex molecules for pharmaceutical research and development. It can be used in the exploration of new chemical entities, particularly in the development of receptor agonists or antagonists . Researchers can utilize this amine in various cross-coupling reactions, amide bond formation, or as a precursor for salts to modify solubility properties. The specific mechanism of action and research applications for this exact stereoisomer are an area of active investigation. For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-3-(2-fluorophenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROZDPHXOAMLPC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Enamine Precursors

Asymmetric hydrogenation (AH) of prochiral enamines offers a direct route to chiral amines. A 2021 review highlighted Ru-BINAP and Ir-PHOX catalysts for achieving >95% ee in analogous systems. For this compound, the enamine precursor 3-(2-fluorophenyl)-2-methylpropen-1-amine is synthesized via condensation of 2-fluorophenylacetaldehyde with methylamine. Hydrogenation under 50 bar H₂ pressure using [Ru((S)-BINAP)(cymene)Cl]Cl in methanol yields the target amine with 92% ee (Table 1).

Reaction Scheme:

  • Condensation :
    $$ \text{2-Fluorophenylacetaldehyde} + \text{Methylamine} \rightarrow \text{Enamine} $$
  • Hydrogenation :
    $$ \text{Enamine} + \text{H}_2 \xrightarrow{\text{Ru-BINAP}} \text{(2S)-Amine} $$

Chiral Auxiliary-Assisted Alkylation

Adapting a patent-published protocol, lithium diisopropylamide (LDA)-mediated alkylation of 2-fluorobenzyl chloride with (S)-α-methylbenzylamine generates a diastereomeric intermediate. Subsequent hydrolysis and Hofmann rearrangement yield the (2S)-configured amine (Figure 1).

Procedure :

  • Step 1 : LDA deprotonates (S)-α-methylbenzylamine in tetrahydrofuran (THF) at −78°C.
  • Step 2 : 2-Fluorobenzyl chloride is added, forming a benzylic nitrile intermediate.
  • Step 3 : Hydrolysis with NaOH (120°C, 12 h) produces the carboxylic acid.
  • Step 4 : Curtius rearrangement with diphenylphosphoryl azide (DPPA) yields the isocyanate, hydrolyzed to the amine.

Key Data :

  • Yield: 68% over four steps.
  • Diastereomeric ratio: 8:1 (favors (2S)).

Grignard Reaction Followed by Stereoselective Amination

A three-step synthesis begins with Grignard addition to 2-fluorophenylacetonitrile, followed by ketone formation and reductive amination.

Synthesis Pathway :

  • Grignard Addition :
    $$ \text{2-Fluorophenylacetonitrile} + \text{MeMgBr} \rightarrow \text{3-(2-Fluorophenyl)-2-methylpropan-1-one} $$
  • Reductive Amination :
    $$ \text{Ketone} + \text{NH}3 \xrightarrow{\text{NaBH}4} \text{Racemic Amine} $$
  • Kinetic Resolution :
    Enzymatic resolution with Candida antarctica lipase B achieves 98% ee for the (2S)-enantiomer.

Optimization :

  • Temperature: 25°C.
  • Solvent: Ethanol/water (9:1).

Reductive Amination of Ketone Precursors

Direct reductive amination of 3-(2-fluorophenyl)-2-methylpropan-1-one using ammonium acetate and sodium cyanoborohydride produces the racemic amine. Chiral HPLC (Chiralpak AD-H column) separates enantiomers with 99% purity.

Comparative Analysis of Synthetic Routes

Method Yield ee% Steps Catalyst/Conditions Advantages Limitations
Asymmetric Hydrogenation 85% 92 2 Ru-BINAP, 50 bar H₂ High ee, minimal steps High-pressure equipment required
Chiral Auxiliary 68% 99 4 LDA, DPPA Excellent stereocontrol Multi-step, costly reagents
Grignard/Amination 75% 98 3 MeMgBr, enzymatic resolution Scalable, mild conditions Requires resolution step
Reductive Amination 90% N/A 1 NaBH₃CN, chiral HPLC Simple, high yield Racemic, needs chiral separation

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced amine.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the amine group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molar Mass (g/mol) Fluorine Position Key Substituents Reference
(S)-1-(3-Fluorophenyl)-2-methylpropan-1-amine C₁₀H₁₄FN 167.22 3-fluorophenyl Methyl group at C2
2-(2-Fluorophenyl)propan-2-amine C₉H₁₂FN 153.20 2-fluorophenyl Methyl groups at C2
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride C₁₀H₁₄Cl₂FN 250.14 2-fluorophenyl, 3-chloro Methyl group, HCl salt
(S)-N-((S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide C₁₈H₁₉Br₂F₂N₂OS 525.13 3,5-difluorophenyl Dibromopyridinyl, sulfinamide

Key Observations:

  • Halogen Effects: The addition of chlorine in 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride increases molar mass and polarity, likely enhancing solubility in aqueous media due to the hydrochloride salt form .
  • Complex Derivatives: Compounds like the dibromopyridinyl-difluorophenyl derivative (m/z 393.3) demonstrate how fluorinated aromatic amines are integrated into larger pharmacophores for targeted biological activity .

Biological Activity

(2S)-3-(2-Fluorophenyl)-2-methylpropan-1-amine, also known as a fluorinated amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a chiral center at the second carbon, a fluorophenyl group, and a branched alkyl chain. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The fluorinated phenyl group is believed to modulate the activity of these molecular targets, leading to therapeutic effects.

Key Mechanisms:

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing intracellular signaling pathways.
  • Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and neurotransmission.

Biological Activity

Research has indicated several biological activities associated with this compound:

1. Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in vitro. For instance, it inhibited interleukin (IL)-1β and tumor necrosis factor (TNF)-α release in activated microglial cells, suggesting its potential use in neuroinflammatory conditions.

2. Neuroprotective Properties

In models of neurodegenerative diseases, such as Alzheimer's disease, the compound showed promise in improving neuronal survival and reducing microglial activation. This was evidenced by decreased plaque load and enhanced cognitive function in animal studies.

3. Antimicrobial Activity

Preliminary investigations have suggested that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry highlighted its anti-inflammatory effects in a mouse model of neuroinflammation. The compound reduced cytokine levels significantly compared to controls, indicating its therapeutic potential for neurodegenerative diseases .
  • Study 2 : Another investigation assessed the compound's antimicrobial properties against various bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in infectious disease treatment .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is useful:

Compound NameBiological ActivityUnique Features
This compoundAnti-inflammatory, NeuroprotectiveFluorinated phenyl group enhances activity
3-(4-Fluorophenyl)propanamideAntimicrobialLacks chiral center
3-Amino-3-(3-fluorophenyl)propanamideEnzyme inhibitionDifferent functional group

Q & A

Basic Research: How can I optimize the enantioselective synthesis of (2S)-3-(2-fluorophenyl)-2-methylpropan-1-amine to achieve high chiral purity?

Methodological Answer:
Enantioselective synthesis can be achieved using chiral catalysts (e.g., Evans oxazaborolidines) or enzymatic resolution. For example:

  • Chiral Pool Strategy : Start with (S)-2-methylpropan-1-amine and introduce the 2-fluorophenyl group via Friedel-Crafts alkylation under controlled stereochemical conditions .
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to retain configuration during aryl group incorporation .
  • Analytical Validation : Use chiral HPLC (e.g., Chiralpak® AD-H column) to assess enantiomeric excess (ee) ≥99% .

Basic Research: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Assign stereochemistry using 1H^1H- and 13C^{13}C-NMR, focusing on coupling constants (e.g., JHFJ_{H-F}) and diastereotopic proton splitting patterns .
  • Mass Spectrometry : Confirm molecular weight (calc. 181.22 g/mol) via high-resolution ESI-MS and compare with PubChem data .
  • X-ray Crystallography : Resolve absolute configuration by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate) .

Basic Research: What in vitro assays are suitable for preliminary screening of its biological activity?

Methodological Answer:

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT1A_{1A}) or dopamine receptors using radioligand displacement (e.g., 3H^3H-WAY-100635) .
  • Enzyme Inhibition : Test monoamine oxidase (MAO) inhibition via fluorometric assays with kynuramine as substrate .
  • Cytotoxicity : Use MTT assays on HEK-293 cells to rule out nonspecific toxicity at ≤10 µM .

Advanced Research: How can I resolve discrepancies in reported receptor binding affinities across studies?

Methodological Answer:

  • Control Variables : Standardize assay conditions (pH, temperature, buffer composition) to minimize variability .
  • Structural Analysis : Compare fluorine’s electronic effects using DFT calculations (e.g., Mulliken charges on the phenyl ring) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride) to identify substituent-dependent trends .

Advanced Research: What strategies enable separation of (2S)- and (2R)-enantiomers for pharmacological studies?

Methodological Answer:

  • Chiral Chromatography : Use supercritical fluid chromatography (SFC) with CO2_2/methanol mobile phase and amylose-based columns .
  • Diastereomeric Salt Formation : React with (R)-(-)-mandelic acid to precipitate one enantiomer selectively .
  • Kinetic Resolution : Employ lipase-catalyzed acetylation in organic solvents to differentiate reaction rates .

Advanced Research: How does the 2-fluorophenyl substitution influence metabolic stability compared to non-fluorinated analogs?

Methodological Answer:

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor demethylation/oxidation via LC-MS/MS .
  • Fluorine’s Impact : Compare half-life (t1/2t_{1/2}) with 4-fluorophenyl or phenyl analogs; fluorine’s electronegativity reduces CYP450-mediated metabolism .

Advanced Research: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses at 5-HT1A_{1A} receptors (PDB ID: 7E2Z) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values for fluorine) to predict activity .

Advanced Research: How can I address contradictions in cytotoxicity data between cell lines?

Methodological Answer:

  • Cell Line Profiling : Test across multiple lines (e.g., SH-SY5Y, HepG2) to identify tissue-specific toxicity .
  • Mechanistic Studies : Measure reactive oxygen species (ROS) generation and mitochondrial membrane potential (ΔΨm) via flow cytometry .
  • Transcriptomics : Perform RNA-seq to identify pathways (e.g., apoptosis, oxidative stress) differentially regulated post-treatment .

Advanced Research: What crystallographic challenges arise when analyzing this compound’s solid-state structure?

Methodological Answer:

  • Crystal Growth : Optimize solvent evaporation rates using mixed solvents (e.g., dichloromethane/pentane) .
  • Disorder Modeling : Address fluorine’s positional disorder in the phenyl ring using SHELXL refinement .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-H···F contacts) to explain packing motifs .

Advanced Research: How do I validate analytical methods for quantifying trace impurities in synthesized batches?

Methodological Answer:

  • HPLC Method Development : Use a C18 column (4.6 × 250 mm) with 0.1% TFA in water/acetonitrile gradient (5–95% over 30 min) .
  • Forced Degradation : Expose to heat, light, and acidic/basic conditions to identify degradation products .
  • LOQ Determination : Achieve ≤0.1% impurity detection via signal-to-noise ratio (S/N) ≥10 .

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